![molecular formula C10H17NOS2 B14286553 Methyl 1-oxa-4-azaspiro[4.5]decane-4-carbodithioate CAS No. 133993-75-6](/img/structure/B14286553.png)
Methyl 1-oxa-4-azaspiro[4.5]decane-4-carbodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-oxa-4-azaspiro[4.5]decane-4-carbodithioate is a chemical compound with a unique spirocyclic structure. This compound is part of a class of spiro compounds that are characterized by a bicyclic system where two rings are connected through one common atom. The presence of both oxygen and nitrogen atoms in the ring system makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-oxa-4-azaspiro[4.5]decane-4-carbodithioate typically involves the reaction of a spirocyclic amine with a suitable carbon disulfide derivative. One common method includes the use of methyl iodide and carbon disulfide in the presence of a base to form the carbodithioate group. The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-oxa-4-azaspiro[4.5]decane-4-carbodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to a thiol or a sulfide.
Substitution: Nucleophilic substitution reactions can replace the methyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Methyl 1-oxa-4-azaspiro[4.5]decane-4-carbodithioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with unique properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of Methyl 1-oxa-4-azaspiro[4.5]decane-4-carbodithioate involves its interaction with various molecular targets. The carbodithioate group can form strong bonds with metal ions, making it useful in chelation therapy. Additionally, the spirocyclic structure allows for unique interactions with biological macromolecules, potentially inhibiting or activating specific pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Oxa-4-azaspiro[4.5]decane: Lacks the carbodithioate group but shares the spirocyclic structure.
Methyl 1-oxa-8-azaspiro[4.5]decane-3-carboxylate: Similar structure with a carboxylate group instead of a carbodithioate group.
1,4-Dioxa-8-azaspiro[4.5]decane: Contains two oxygen atoms in the ring system.
Uniqueness
Methyl 1-oxa-4-azaspiro[4.5]decane-4-carbodithioate is unique due to the presence of the carbodithioate group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
133993-75-6 |
|---|---|
Molekularformel |
C10H17NOS2 |
Molekulargewicht |
231.4 g/mol |
IUPAC-Name |
methyl 1-oxa-4-azaspiro[4.5]decane-4-carbodithioate |
InChI |
InChI=1S/C10H17NOS2/c1-14-9(13)11-7-8-12-10(11)5-3-2-4-6-10/h2-8H2,1H3 |
InChI-Schlüssel |
LBEGCOYSRNGROH-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=S)N1CCOC12CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


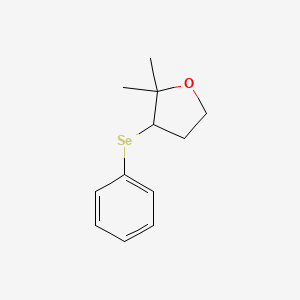
phenylsilane](/img/structure/B14286485.png)


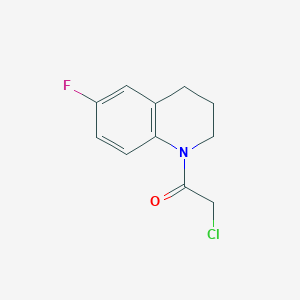
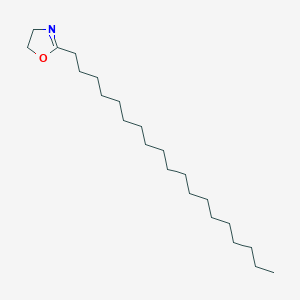
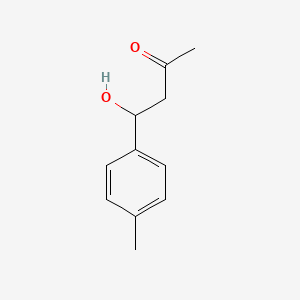
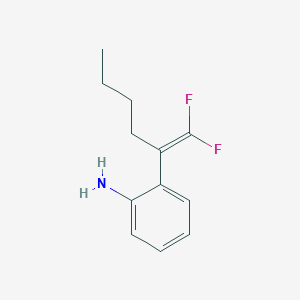
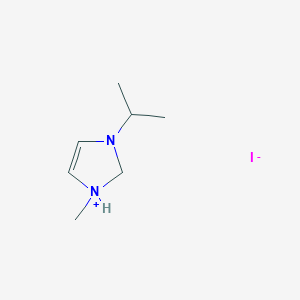
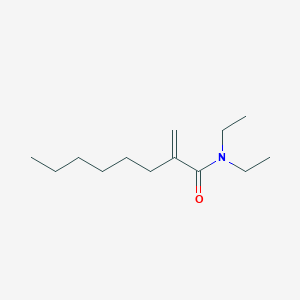
![1-{[(Butoxymethyl)amino]oxy}prop-2-en-1-one](/img/structure/B14286544.png)
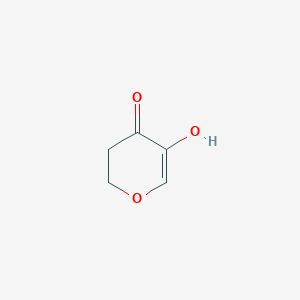
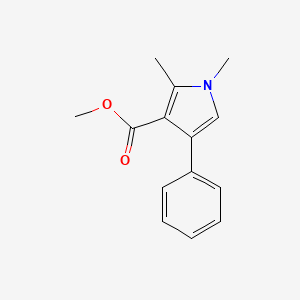
![1-[(Dimethylphosphoryl)methyl]-1H-imidazole](/img/structure/B14286569.png)
